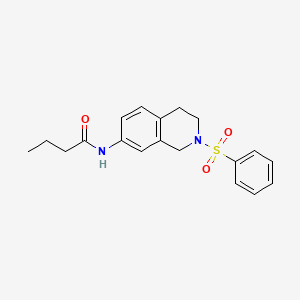

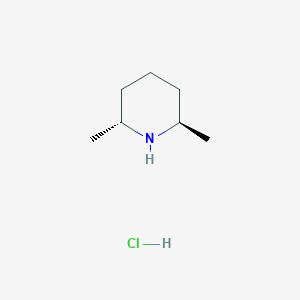

(2R,6R)-2,6-dimethylpiperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

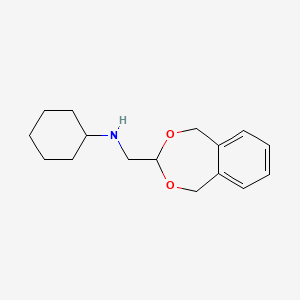

“(2R,6R)-2,6-dimethylpiperidine hydrochloride” is a ketamine metabolite that has rapid antidepressant activity without ketamine-related side effects . The NMDAR antagonist (R,S)-ketamine must be metabolized to (2S,6S;2R,6R)-hydroxynorketamine (HNK) to have antidepressant effects .

Synthesis Analysis

“(2R,6R)-2,6-dimethylpiperidine hydrochloride” is a metabolite of ketamine and norketamine . It is categorized as an arylcyclohexylamine .Molecular Structure Analysis

The molecular structure of “(2R,6R)-2,6-dimethylpiperidine hydrochloride” involves several key components. It is a ketamine metabolite that enhances AMPA receptor-mediated excitatory post-synaptic potentials in the CA1 region of hippocampal slices and decreases intracellular D-serine (a NMDA co-agonist) concentrations in PC-12 cells .Chemical Reactions Analysis

The effects of HNK, I5, and I6 on the expression of protein in the hippocampus of depressed mice were studied by isobaric tags for relative and absolute quantitation (iTRAQ) to explore the mechanism of their antidepressant action . These antidepressants are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,6R)-2,6-dimethylpiperidine hydrochloride” include a molecular weight of 276.16, a chemical formula of C12H14ClNO2.HCl, and it is soluble to 50 mM in water and to 100 mM in DMSO . It is a crystalline solid that is stored at room temperature .Scientific Research Applications

Understanding the Role in Antidepressant Action

One of the pivotal scientific applications of “(2R,6R)-2,6-dimethylpiperidine hydrochloride” is its contribution to the understanding of ketamine's unique antidepressant effects. Research has suggested that an active metabolite of ketamine, (2R,6R)-hydroxynorketamine (HNK), which lacks the NMDAR binding properties or key side effects of its parent compound, is both necessary and sufficient for ketamine's antidepressant effects in rodents. This discovery challenges the NMDAR hypothesis of ketamine's action and opens new avenues for antidepressant drug development, focusing on the molecular mechanisms underlying the therapeutic effects of ketamine and (2R,6R)-HNK (Aleksandrova, Wang, & Phillips, 2017).

Insights into Molecular Mode of Action in Cotton

Another area of application is in the agricultural sector, specifically in the management of cotton growth. Mepiquat chloride (MC), which shares structural similarities with “(2R,6R)-2,6-dimethylpiperidine hydrochloride,” is used as a plant growth regulator. Its application on cotton foliage at different growth stages serves as a practical tool for cotton management, influencing plant height, leaf area, and yield through its action on gibberellin activity and carbohydrate metabolism. This provides a clear example of how chemical regulation can enhance agricultural productivity and sustainability (Tung et al., 2020).

Contribution to Understanding Toxicity and Environmental Impact

The study of similar compounds has contributed significantly to understanding the environmental and toxicological impact of widely used chemicals. For instance, research on 2,4-dichlorophenoxyacetic acid (2,4-D), a common herbicide, has provided insights into its toxicity, mutagenicity, and environmental dispersion, highlighting the need for responsible management and the development of less harmful alternatives. This research underscores the importance of chemical safety and environmental protection in the context of agricultural practices (Zuanazzi, Ghisi, & Oliveira, 2020).

Safety And Hazards

properties

IUPAC Name |

(2R,6R)-2,6-dimethylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXCVQZZVVOGO-ZJLYAJKPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](N1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,6R)-2,6-dimethylpiperidine hydrochloride | |

CAS RN |

130291-36-0 |

Source

|

| Record name | (2R,6R)-2,6-dimethylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2544406.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)

![2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2544411.png)

![3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2544418.png)

![ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2544419.png)

![4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2544427.png)